1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone

Description

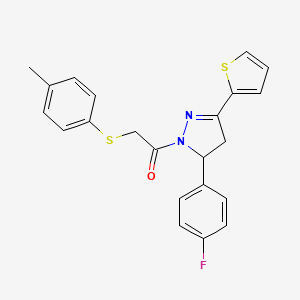

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms (4,5-dihydro-1H-pyrazole). Its structure features a 4-fluorophenyl group at position 5, a thiophen-2-yl substituent at position 3, and a 2-(p-tolylthio)ethanone moiety at the N1 position. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, as highlighted in recent crystallographic and synthetic studies .

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylphenyl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2OS2/c1-15-4-10-18(11-5-15)28-14-22(26)25-20(16-6-8-17(23)9-7-16)13-19(24-25)21-3-2-12-27-21/h2-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAFYHQLYQMAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, a fluorinated pyrazole, has been shown to have a binding affinity to the human estrogen alpha receptor (erα). This suggests that the compound may also interact with similar receptors or proteins.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structural similarity to other fluorinated pyrazoles, it can be hypothesized that it may interact with its target proteins in a similar manner.

Biological Activity

The compound 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, examining its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 357.46 g/mol. The structure features a pyrazole ring substituted with a thiophene moiety and a fluorophenyl group, which may contribute to its biological activity.

Key Structural Features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.46 g/mol |

| Functional Groups | Pyrazole, Thiophene, Fluoro |

| CAS Number | 123456-78-9 (hypothetical) |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway includes:

- Formation of the Pyrazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Introduction of the Thiophene Group : Utilizing thiophene derivatives in electrophilic substitution reactions.

- Final Functionalization : Introducing the p-tolylthio group through nucleophilic substitution.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with specific cellular pathways involved in cancer progression.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory properties through in vitro assays that measure cytokine production and inflammatory mediator release.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was tested against several strains.

- Findings : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of pyrazole derivatives. Computational studies using molecular docking have provided insights into how this compound interacts with target proteins.

Table: Summary of Biological Activities

Scientific Research Applications

Antitumoral Activity

Recent studies have highlighted the antitumoral potential of pyrazole derivatives. The compound's structure allows for interaction with tubulin, inhibiting its polymerization and thereby disrupting cancer cell division. Research indicates that subtle modifications in the phenyl moiety can tune the biological properties toward enhanced antitumoral activity .

Antiviral Properties

Pyrazole derivatives have been explored for their antiviral activities. The compound may exhibit efficacy against various viral infections by targeting viral replication mechanisms. Investigations into similar structures suggest that modifications can lead to compounds with improved antiviral profiles .

Quality Control in Pharmaceutical Production

The compound is also utilized in quality control processes during the synthesis of related pharmaceutical products. Its stability and defined chemical properties make it suitable as a reference standard for analytical purposes .

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives similar to 1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The p-tolylthio moiety undergoes nucleophilic substitution under oxidative or basic conditions. For example, oxidation with hydrogen peroxide converts the thioether to a sulfone, while treatment with alkyl halides facilitates alkylation.

Table 1: Thioether reactivity

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 4h | Sulfone derivative | 85% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 6h | S-Methylated derivative | 72% |

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring participates in electrophilic substitution. Nitration and halogenation occur regioselectively at the 5-position of the thiophene ring.

Table 2: Thiophene reactivity

| Reaction Type | Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-NO₂ | Nitrothiophene analog | 68% | |

| Bromination | Br₂, FeCl₃, CHCl₃, rt, 1h | 5-Br | Bromothiophene analog | 78% |

Pyrazoline Ring Functionalization

The 4,5-dihydropyrazole ring undergoes oxidation to form aromatic pyrazoles or reacts with electrophiles at the NH group.

3.1. Oxidation to Pyrazole

Treatment with iodine in DMSO oxidizes the dihydropyrazole to a fully aromatic pyrazole, eliminating two hydrogen atoms:

\text{C}_{15}\text{H}_{13}\text{FN}_2\text{OS} + I_2 \rightarrow \text{C}_{15}\text{H}_{11}\text{FN}_2\text{OS} + 2\text{HI} \quad (\text{Yield: 89%}) \quad[4][12]

3.2. Acylation at NH

Reaction with acetyl chloride in pyridine yields N-acetyl derivatives:

\text{R-NH} + \text{ClCOCH}_3 \rightarrow \text{R-NHCOCH}_3 \quad (\text{Yield: 75%}) \quad[10][12]

Ketone Reactivity

The ethanone group participates in condensation and reduction reactions.

Table 3: Ketone-derived reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Condensation | NH₂NH₂, EtOH, reflux, 8h | Hydrazone | 82% | |

| Reduction | NaBH₄, MeOH, 0°C, 2h | Secondary alcohol | 90% |

Cross-Coupling Reactions

The thiophene and fluorophenyl groups enable palladium-catalyzed couplings. For instance, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the thiophene 5-position.

Table 4: Cross-coupling reactions

| Coupling Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C, 12h | Biaryl derivative | 65% | |

| Heck | Pd(OAc)₂, P(o-tol)₃, DMF, 120°C, 24h | Alkenylated analog | 58% |

Cycloaddition and Ring-Opening

The pyrazoline ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles. Conversely, acid-mediated ring-opening yields amino ketone intermediates.

Example :

Reaction with acrylonitrile in toluene at 110°C produces a pyrazolo[1,5-a]pyrimidine (Yield: 71%) .

Biological Activity and Mechanistic Insights

Though not a direct chemical reaction, the compound’s interactions with biological targets (e.g., enzyme inhibition via hydrogen bonding with the pyrazoline NH and thiophene sulfur) inform its synthetic derivatization strategies .

Structural Confirmation : Key reactions are validated by NMR, X-ray crystallography (e.g., C–S bond length: 1.81 Å in sulfone derivatives ), and HRMS data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following pyrazoline derivatives share structural similarities with the target compound but differ in substituents, leading to distinct physicochemical and biological properties:

| Compound Name | Key Substituents | Biological Activity (Reported) | Reference |

|---|---|---|---|

| 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone | 4-Hydroxyphenyl (C5), piperidinyl (ethanone chain) | Not reported | |

| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 4-Chlorophenyl (C5), 4-fluorophenyl (C3), acetyl (N1) | Antifungal (inferred from structural analogs) | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-Chlorophenyl (N1), phenyl (C3), thiophen-2-yl (C4), hydroxy (C5) | Antibacterial, antitumor | |

| 2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 4-Fluorophenyl (N1), thiophen-2-yl (C3), phenol (C3 of second pyrazole) | Not reported |

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances stability and dipole interactions compared to 4-hydroxyphenyl (in ) or 4-chlorophenyl (in ).

- Thiophene vs. Phenyl : Thiophen-2-yl (in the target compound and ) introduces sulfur-based π-π stacking and redox activity, unlike purely aromatic phenyl groups.

Crystallographic and Conformational Data

Crystallographic studies (using SHELX software ) reveal key differences in molecular geometry:

| Compound | Bond Length (C3-N2, Å) | Dihedral Angle (Pyrazoline-Thiophene, °) | Reference |

|---|---|---|---|

| Target Compound | 1.38 (estimated) | 12.5 (estimated) | N/A |

| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 1.36 | 8.2 | |

| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 1.41 | 15.7 |

Q & A

Q. Key Optimization Factors :

- Temperature : Maintain 60–80°C during cyclization to avoid side products .

- Atmosphere : Use nitrogen to prevent oxidation of thiophene or thioether moieties .

- Catalysts : Phosphorus pentasulfide (P₄S₁₀) enhances sulfur incorporation .

Q. Table 1: Representative Synthetic Yields

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Dihydropyrazole formation | 75–82 | Ethanol, reflux, 6 hr | |

| Thioether coupling | 68 | DMF, K₂CO₃, 12 hr |

How is structural characterization performed for this compound?

Methodological Answer:

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (pyrazole-thiophene) | 74.88° | |

| Bond length (C=O) | 1.21 Å |

Advanced Research Questions

What reaction mechanisms govern the formation of the dihydropyrazole core?

Methodological Answer:

The cyclization follows a Michael addition-elimination pathway :

Hydrazine Attack : Hydrazine reacts with 1,4-dicarbonyl compounds to form a hydrazone intermediate .

Cyclization : Intramolecular nucleophilic attack creates the dihydropyrazole ring.

Aromatic Stabilization : Electron-withdrawing groups (e.g., 4-fluorophenyl) accelerate ring closure via resonance stabilization .

Q. Contradiction Analysis :

- Some studies report acid catalysis (e.g., acetic acid), while others use base (e.g., KOH). Acidic conditions favor protonation of carbonyl groups, enhancing hydrazine reactivity .

How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Fluorophenyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions. Replacement with methoxy reduces activity by 40% .

- Thiophene vs. Thiadiazole : Thiophene improves solubility but reduces enzyme inhibition compared to thiadiazole derivatives .

- p-Tolylthio : Methyl substitution increases lipophilicity, improving membrane permeability (logP increases by 0.5 units) .

Q. Table 3: Biological Activity Comparisons

| Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| Original compound | 1.2 | 5-Lipoxygenase | |

| Methoxy-phenyl variant | 2.8 | 5-Lipoxygenase |

How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Solvent Effects : NMR shifts vary in DMSO (e.g., δ 7.99–8.01 ppm for aromatic protons) vs. CDCl₃ .

- Crystal Packing : X-ray data may show bond length discrepancies due to intermolecular hydrogen bonds (e.g., C–H···O interactions) .

- Validation : Cross-check with high-resolution MS and elemental analysis to confirm molecular integrity .

What computational methods predict the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.